molecular formula C13H25NO5 B558206 Boc-Thr(tBu)-OH CAS No. 13734-40-2

Boc-Thr(tBu)-OH

Cat. No. B558206
CAS RN: 13734-40-2
M. Wt: 275,34 g/mole
InChI Key: LKRXXARJBFBMCE-BDAKNGLRSA-N
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Description

“Boc-Thr(tBu)-OH” is a threonine derivative . It is used in peptide synthesis . The full name of this compound is "(S)-3-tert-Butoxy-2-tert-butoxycarbonylamino-butyric acid, Boc-O-tert-butyl-L-threonine" .


Synthesis Analysis

“Boc-Thr(tBu)-OH” participates in the synthesis of 2,3-unsaturated glycosides, via reaction with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst .


Molecular Structure Analysis

The linear formula of “Boc-Thr(tBu)-OH” is (CH3)3COCH(CH3)CH(COOH)NHCOOC(CH3)3 . It has a molecular weight of 275.34 .


Chemical Reactions Analysis

“Boc-Thr(tBu)-OH” is used in peptide synthesis . It is also used as a building block for the introduction of N-terminal threonine amino-acid residues by Fmoc SPPS .


Physical And Chemical Properties Analysis

“Boc-Thr(tBu)-OH” is a white to slight yellow to beige powder . It has a melting point of 95-98 °C . It is soluble in DMF .

Scientific Research Applications

  • Synthesis of Protected Glycopeptides : Boc-Thr(tBu)-OH is used in the synthesis of protected glycopeptides, as demonstrated in the synthesis of a protected glycotetrapeptide corresponding to the N-terminal amino acid sequence of a specific peptide. This application is vital in peptide chemistry and drug design (Gobbo et al., 1988).

  • Peptide Synthesis Side Reactions : In another study, Boc-Thr(tBu)-OH was used in the synthesis of a double-chain peptide, where it was observed that certain synthesis conditions could lead to side reactions such as trifluoroacetylation (Hübener et al., 1992).

  • Manufacturing of Hydrophobic Peptides : Boc-Thr(tBu)-OH was also used in the synthesis of hydrophobic peptides, which are common in cancer vaccinations. Its application in large-scale production addresses challenges in peptide industry (Shakoori & Gangakhedkar, 2014).

  • Development of Phosphothreonine Derivatives : In peptide synthesis, Boc-Thr(tBu)-OH is utilized for creating phosphothreonine derivatives, which are important for studying calcium phosphate binding in peptides (Perich et al., 2009).

  • Synthesis of Kinin Analogues : The compound is also used in the synthesis of linear and cyclic kinin analogues, which have potential biological activity and pharmaceutical applications (Gobbo et al., 2009).

  • Bifunctional Peptides : It plays a role in the synthesis of bifunctional peptides that have opioid agonist and substance P antagonist bioactivities, a novel approach in pain management (Yamamoto et al., 2008).

Safety And Hazards

“Boc-Thr(tBu)-OH” is classified as a combustible solid . It is highly hazardous to water .

properties

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRXXARJBFBMCE-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426760
Record name Boc-Thr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Thr(tBu)-OH

CAS RN

13734-40-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Thr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JR Spencer, NGJ Delaet, A Toy-Palmer… - The Journal of …, 1993 - ACS Publications
Our studies ofstructurally constrained peptides have prompted us to design and synthesize compounds which contain the sterically hindered residues JV-methyl-2-aminoisobutyric acid …
Number of citations: 19 pubs.acs.org
JR Spencer - 1993 - search.proquest.com
The rational design of new generations of peptide analogs based on the peptide hormone somatostatin and the immunosuppressive macrolide FK506 represents the content of this …
Number of citations: 0 search.proquest.com
T Román, G Acosta, BG de la Torre, C Cárdenas… - Methods and …, 2023 - mdpi.com
Used in solid-phase peptide synthesis (SPPS) for peptides with an acid termination, the 2-chlorotrityl chloride (2-CTC) resin is highly susceptible to moisture, leading to reduced resin …
Number of citations: 9 www.mdpi.com
PS Thuy-Boun, G Villa, D Dang… - Journal of the …, 2013 - ACS Publications
A protocol for the Pd(II)-catalyzed ortho-C–H alkylation of phenylacetic and benzoic acids using alkylboron reagents is disclosed. Monoprotected amino acid ligands (MPAA) were found …
Number of citations: 161 pubs.acs.org
N Yamamoto, Y Tanabe, R Okamoto… - Journal of the …, 2008 - ACS Publications
The chemical synthesis of complex glycoproteins is an ongoing challenge in protein chemistry. We have examined the synthesis of a single glycoform of monocyte chemotactic protein-3 …
Number of citations: 171 pubs.acs.org
TA Tran, RH Mattern, M Goodman… - The Journal of …, 1999 - Wiley Online Library
The synthesis, binding affinity, and structure–activity relationships of compounds related to the cyclic hexapeptide, c[Pro 6 ‐Phe 7 ‐D‐Trp 8 ‐Lys 9 ‐Thr 10 ‐Phe 11 ], L‐363,301 (the …
Number of citations: 14 onlinelibrary.wiley.com
C Christensen, T Groth, C Bruun Schiødt… - QSAR & …, 2003 - Wiley Online Library
The development and use of an instrument that automatically separates non‐fluorescent beads from fluorescent beads are described. The scope of the instrument was tested by on‐…
Number of citations: 31 onlinelibrary.wiley.com
S Matsuura, H Katsumi, H Suzuki… - Proceedings of the …, 2018 - National Acad Sciences
Effective delivery of drug carriers selectively to the kidney is challenging because of their uptake by the reticuloendothelial system in the liver and spleen, which limits effective treatment …
Number of citations: 45 www.pnas.org
T Bayer, C Riemer, H Kessler - Journal of Peptide Science: An …, 2001 - Wiley Online Library
A new synthesis of orthogonally protected diaminoglutaric acid containing peptides using the Ugi four component condensation is presented. To demonstrate that this method is useful …
Number of citations: 26 onlinelibrary.wiley.com
J Wang, C Liu, HG Hu, Y Zou, QJ Zhao… - Chemistry of Natural …, 2020 - Springer
The first total synthesis of the natural nematicidal cyclic lipodepsipeptide ophiotine via a convergent strategy that involved both solid-phase peptide synthesis and liquid phase chemistry …
Number of citations: 2 link.springer.com

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